

Application Notes and Protocols: Preparation and Characterization of IR-825 Loaded PLGA Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of **IR-825** loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, owing to the near-infrared (NIR) absorbing properties of **IR-825** and the biocompatible and biodegradable nature of PLGA.

Physicochemical Properties of IR-825 Loaded PLGA Nanoparticles

The following table summarizes typical physicochemical properties of **IR-825** loaded PLGA nanoparticles prepared using the emulsion-solvent evaporation method. The data presented is a representative summary based on literature values for similar near-infrared dye-loaded PLGA nanoparticles, such as IR-820, which shares structural and functional similarities with **IR-825**.^[1]

Parameter	Typical Value	Method of Analysis
Particle Size (Hydrodynamic Diameter)	100 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-10 to -30 mV	Electrophoretic Light Scattering (ELS)
Drug Loading Content (DLC %)	1 - 5% (w/w)	UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %)	> 70%	UV-Vis Spectroscopy / HPLC

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Preparation of IR-825 Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes the formulation of **IR-825** loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.55-0.75 dL/g)
- **IR-825** dye
- Dichloromethane (DCM) or Ethyl Acetate (EA)
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
- Deionized water

- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

Procedure:

- **Organic Phase Preparation:** Dissolve 100 mg of PLGA and 5 mg of **IR-825** in 2 mL of dichloromethane.
- **Aqueous Phase Preparation:** Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.
- **Emulsification:** Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-3 minutes at 40% amplitude. This will form an oil-in-water (o/w) emulsion.
- **Solvent Evaporation:** Transfer the emulsion to a round-bottom flask and evaporate the organic solvent using a rotary evaporator at reduced pressure and a temperature of approximately 35-40°C for 1-2 hours.
- **Nanoparticle Collection:** Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- **Washing:** Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated **IR-825**.
- **Final Product:** Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.

Characterization of Nanoparticles

2.1 Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
- Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 indicates a monodisperse population.

2.2 Zeta Potential Measurement:

- Dilute the nanoparticle suspension in 10 mM NaCl solution.
- Measure the electrophoretic mobility using an Electrophoretic Light Scattering (ELS) instrument to determine the zeta potential.

2.3 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

- Quantification of Total Drug: Accurately weigh a known amount of lyophilized **IR-825** loaded PLGA nanoparticles. Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.
- Quantification of Free Drug: Centrifuge the nanoparticle suspension after preparation and collect the supernatant.
- Analysis: Measure the concentration of **IR-825** in the solution from step 1 (total drug) and step 2 (free drug) using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) at the maximum absorbance wavelength of **IR-825** (around 820 nm).
- Calculations:
 - Drug Loading Content (DLC %): $(\text{Mass of drug in nanoparticles} / \text{Mass of nanoparticles}) \times 100\%$
 - Encapsulation Efficiency (EE %): $(\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100\%$

In Vitro Drug Release Study

This protocol assesses the release profile of **IR-825** from the PLGA nanoparticles over time.

Materials:

- **IR-825** loaded PLGA nanoparticles
- Phosphate-buffered saline (PBS, pH 7.4)
- Dialysis membrane (e.g., MWCO 10 kDa)
- Shaking incubator or water bath

Procedure:

- Disperse a known amount of **IR-825** loaded PLGA nanoparticles in 1 mL of PBS.
- Transfer the nanoparticle suspension into a dialysis bag and seal it.
- Immerse the dialysis bag in a container with 50 mL of PBS at 37°C with gentle shaking.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Quantify the concentration of **IR-825** in the collected samples using a UV-Vis spectrophotometer or HPLC.
- Calculate the cumulative percentage of drug released at each time point.

In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol evaluates the interaction of the nanoparticles with cancer cells.

Materials:

- Cancer cell line (e.g., a relevant line for the intended application)
- Cell culture medium and supplements

- **IR-825** loaded PLGA nanoparticles
- Fluorescently labeled PLGA nanoparticles (for uptake visualization)
- MTT or similar cell viability assay kit
- Fluorescence microscope or flow cytometer

Procedure:

Cellular Uptake:

- Seed the cancer cells in a suitable plate or chamber slide and allow them to adhere overnight.
- Incubate the cells with fluorescently labeled PLGA nanoparticles at a specific concentration for different time points (e.g., 1, 4, 24 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.[\[2\]](#)[\[3\]](#)

Cytotoxicity Assay (MTT Assay):

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of free **IR-825**, blank PLGA nanoparticles, and **IR-825** loaded PLGA nanoparticles for 24, 48, or 72 hours.
- Add MTT reagent to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control cells.[\[4\]](#)

In Vivo Photothermal Therapy and Tumor Targeting Study

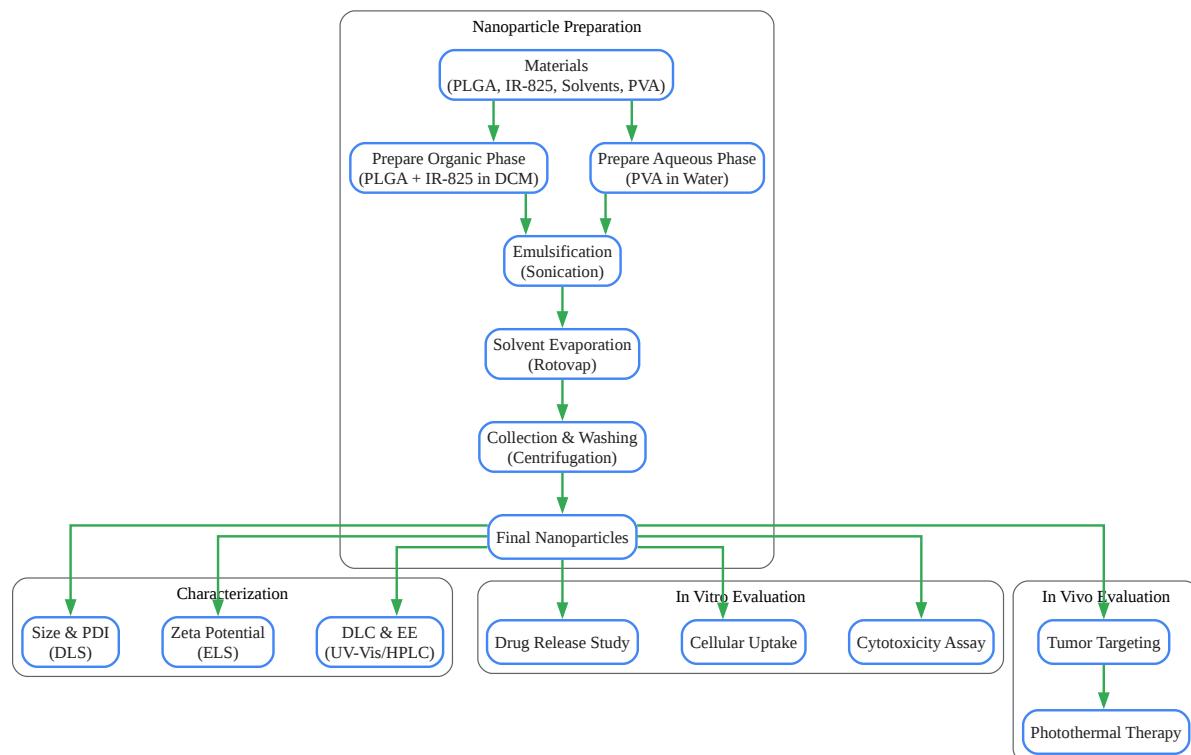
This protocol outlines a general procedure for evaluating the therapeutic efficacy and targeting ability of **IR-825** loaded PLGA nanoparticles in a tumor-bearing mouse model.[\[1\]](#)[\[5\]](#)

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- **IR-825** loaded PLGA nanoparticles
- Near-infrared (NIR) laser (e.g., 808 nm)
- In vivo imaging system (for fluorescence imaging)
- Infrared thermal camera

Procedure:

Tumor Targeting:


- Administer fluorescently labeled **IR-825** loaded PLGA nanoparticles intravenously to tumor-bearing mice.
- At different time points post-injection (e.g., 2, 8, 24, 48 hours), perform in vivo fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.
- After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm nanoparticle distribution.

Photothermal Therapy:

- Once the optimal tumor accumulation time is determined from the targeting study, administer **IR-825** loaded PLGA nanoparticles intravenously to a new cohort of tumor-bearing mice.
- At the time of maximum tumor accumulation, irradiate the tumor area with an 808 nm NIR laser (e.g., 1 W/cm²) for a specific duration (e.g., 5-10 minutes).

- Monitor the temperature change at the tumor site using an infrared thermal camera during irradiation.
- Monitor tumor growth and body weight of the mice over a period of time (e.g., 14-21 days) to evaluate the therapeutic efficacy.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation and evaluation of **IR-825** loaded PLGA nanoparticles.

[Click to download full resolution via product page](#)

Caption: Mechanism of photothermal therapy using **IR-825** loaded PLGA nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation and Characterization of IR-825 Loaded PLGA Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554114#ir-825-loaded-plga-nanoparticle-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com